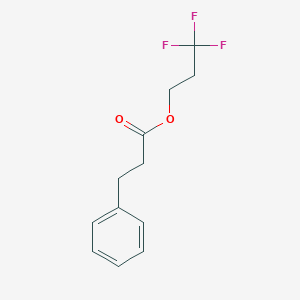

3,3,3-Trifluoropropyl3-phenylpropanoate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine into organic molecules has become a profoundly influential strategy in modern chemistry. researchgate.net Organofluorine chemistry has yielded compounds that are integral to numerous technological and medical advancements. researchgate.net The unique properties of fluorine, when incorporated into an organic scaffold, can dramatically alter the parent molecule's characteristics in predictable and desirable ways. dntb.gov.ua

Unique Physico-Chemical Modulations Conferred by Fluorine Substitution

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This combination of properties leads to significant changes in a molecule's physical and chemical behavior. The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized, which imparts increased thermal and metabolic stability to the molecule. This stability is a critical attribute in the design of pharmaceuticals and agrochemicals, as it can prevent rapid degradation. researchgate.net Furthermore, fluorination can modulate properties such as lipophilicity, acidity (pKa), and molecular conformation, all of which are crucial for a compound's behavior in biological systems or material matrices. nih.gov

| Property | Effect of Fluorine Substitution | Consequence in Molecular Design |

|---|---|---|

| Electronegativity | Highest among all elements, leading to a highly polarized C-F bond. | Alters acidity/basicity of nearby functional groups; influences non-covalent interactions. |

| Bond Strength (C-F) | One of the strongest single bonds in organic chemistry. | Enhances thermal and metabolic stability, increasing molecular robustness. |

| Lipophilicity | Increases lipophilicity, especially as a -CF3 group. | Can improve membrane permeability and absorption in biological systems. |

| Steric Size | Van der Waals radius is similar to hydrogen. | Allows for bioisosteric replacement of H with F without significant steric hindrance. |

Strategic Importance of Trifluoromethylated Moieties in Molecular Design

The trifluoromethyl (-CF3) group, in particular, is a key player in the design of modern chemical entities. It is often considered a "super-trifluoromethyl" group due to its high electronegativity and lipophilicity. researchgate.net The -CF3 group is frequently used as a bioisostere for a methyl group or a chlorine atom, but its strong electron-withdrawing nature and metabolic stability set it apart. In pharmaceutical development, the incorporation of a trifluoromethyl group can block metabolic oxidation at a specific site, thereby increasing the half-life and bioavailability of a drug candidate. nih.govbeilstein-journals.org Its presence is a common feature in many top-selling drugs and advanced agrochemicals. researchgate.net

Overview of Propanoate Esters in Organic Synthesis

Propanoate esters, also known as propionates, are a class of esters derived from propanoic acid. chemicalbook.com They are widely utilized across various industries. In organic synthesis, they serve as versatile intermediates for constructing more complex molecules. google.com The ester functional group is a key building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. echochemgroup.com Beyond their role as synthetic intermediates, propanoate esters are valued for their sensory properties and are commonly used as solvents or artificial flavoring agents due to their often fruity aromas. nih.gov Their applications extend to industrial lubricants, plasticizers, and coatings, showcasing their broad utility. echochemgroup.comchemra.com

Establishing the Academic Research Context for 3,3,3-Trifluoropropyl 3-phenylpropanoate

The target molecule, 3,3,3-Trifluoropropyl 3-phenylpropanoate, combines the structural features of a trifluoromethyl group (on the alcohol portion of the ester) and a phenylpropanoate core. While extensive research exists on fluorinated compounds and propanoate esters individually, the specific properties and synthesis of this combined structure are not well-documented in public scientific literature. This presents a clear opportunity for foundational research. The structure suggests a molecule where the stability and electronic properties of the trifluoropropyl group are coupled with the well-established chemical profile of the 3-phenylpropanoate scaffold.

Identified Gaps in the Scholarly Literature Pertaining to 3,3,3-Trifluoropropyl 3-phenylpropanoate

A comprehensive review of chemical databases and scholarly articles reveals a significant gap in knowledge specifically concerning 3,3,3-Trifluoropropyl 3-phenylpropanoate. While studies on related isomers, such as ethyl 3-(3-trifluoromethylphenyl)propanoate nih.gov and methyl 3-[3-(trifluoromethyl)phenyl]propanoate, nih.gov are available, these compounds feature the trifluoromethyl group on the phenyl ring rather than on the ester's alkyl chain. Research also describes the synthesis of fluorinated esters from various fluorinated alcohols and carboxylic acids, but specific characterization data for the title compound is absent. pdx.eduresearchgate.net This lack of dedicated research means that its fundamental physicochemical properties, optimal synthetic routes, and potential applications remain unexplored.

| Identifier | Value | Status |

|---|---|---|

| Molecular Formula | C12H13F3O2 | Calculated |

| Molecular Weight | 246.23 g/mol | Calculated |

| Boiling Point | Not available | Requires experimental determination |

| Density | Not available | Requires experimental determination |

| Spectroscopic Data (NMR, IR, MS) | Not available | Requires synthesis and characterization |

Research Objectives and Scope for Comprehensive Investigations of 3,3,3-Trifluoropropyl 3-phenylpropanoate

Given the identified literature gap, a clear set of research objectives can be formulated to systematically investigate this compound. The primary goal is to synthesize, purify, and comprehensively characterize 3,3,3-Trifluoropropyl 3-phenylpropanoate.

Primary Research Objectives:

Synthesis: Develop and optimize a reliable synthetic protocol for the compound, likely via Fischer-Speier esterification of 3-phenylpropanoic acid and 3,3,3-trifluoropropanol, or by using activating agents for the carboxylic acid. researchgate.netdur.ac.uk

Characterization: Perform full spectroscopic analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure and purity.

Physicochemical Property Evaluation: Experimentally determine key properties such as melting/boiling point, density, solubility in various solvents, and lipophilicity (LogP). This data will provide insight into how the trifluoropropyl group influences the properties compared to its non-fluorinated analogue, propyl 3-phenylpropanoate.

Comparative Analysis: Compare the obtained properties with those of its structural isomers and non-fluorinated counterparts to delineate the specific contributions of the terminal trifluoromethyl group on the ester chain.

The scope of this research would be foundational, providing the essential data required for any subsequent exploration into the material science, medicinal chemistry, or agrochemical applications of this and related fluorinated esters.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

3,3,3-trifluoropropyl 3-phenylpropanoate |

InChI |

InChI=1S/C12H13F3O2/c13-12(14,15)8-9-17-11(16)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

KSSBBLWYQWDWAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OCCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoropropyl 3 Phenylpropanoate

Advanced Synthetic Strategies for 3,3,3-Trifluoropropyl 3-phenylpropanoate

Organofluorine Chemistry Approaches in the Synthesis of Trifluoropropyl Esters

The introduction of fluorine-containing groups into organic molecules can significantly alter their chemical and physical properties. chinesechemsoc.org Organofluorine chemistry provides several strategies for creating trifluoropropyl esters. The most direct method involves the esterification of a pre-synthesized fluorinated alcohol, such as 3,3,3-trifluoropropanol, with a carboxylic acid.

Standard esterification methods can be employed, including:

Fischer Esterification: This acid-catalyzed reaction involves heating the alcohol (3,3,3-trifluoropropanol) and the carboxylic acid (3-phenylpropanoic acid) with a strong acid catalyst.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), allowing the reaction to proceed under milder conditions. organic-chemistry.org

Acylation with Activated Carboxylic Acids: 3,3,3-trifluoropropanol can be reacted with an activated form of 3-phenylpropanoic acid, such as its acyl chloride or anhydride, to form the ester. This method is often faster and more efficient than direct esterification.

The primary challenge in these approaches is related to the electronic properties of the trifluorinated alcohol. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group reduces the nucleophilicity of the adjacent hydroxyl group, potentially slowing the rate of esterification compared to non-fluorinated analogs. Therefore, more reactive acylating agents or more forceful reaction conditions may be necessary to achieve high yields. chinesechemsoc.orgnumberanalytics.com

Coupling Reactions for Phenylpropanoate Moiety Installation

While the final step to form the target ester is typically an esterification, coupling reactions are crucial for synthesizing the 3-phenylpropanoate backbone itself. These reactions create the carbon-carbon bonds necessary to construct the precursor, 3-phenylpropanoic acid.

Key coupling strategies include:

Mizoroki–Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form a C-C bond between an aryl halide and an alkene. For instance, a precursor to the phenylpropanoate structure can be synthesized via a Heck reaction between an aryl halide and an acrylate (B77674) derivative. nih.gov

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. The resulting product can then be hydrogenated to yield the saturated carbon chain of the phenylpropanoate.

Decarboxylative Coupling: These reactions use carboxylic acids as coupling partners, offering an alternative to organometallic reagents. rsc.org

These coupling reactions provide versatile pathways to substituted phenylpropanoic acids, which can then be esterified with 3,3,3-trifluoropropanol. The choice of coupling reaction often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.

Multi-Component Reactions for Concurrent Construction of the 3,3,3-Trifluoropropyl 3-phenylpropanoate Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route for synthesizing complex molecules like esters. scilit.combenthamdirect.comresearchgate.net MCRs are advantageous due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.gov

For the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate, an isocyanide-based MCR like the Ugi reaction could theoretically be adapted. A classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A plausible, though not explicitly documented, strategy could involve a three-component variant where 3,3,3-trifluoropropanol acts as a nucleophilic solvent or component, reacting with an isocyanide and a suitable precursor to the 3-phenylpropanoic acid moiety to assemble the final ester framework in a convergent manner. The development of new MCRs for ester synthesis remains an active area of research. scilit.combenthamdirect.com

Synthesis of Key Precursors for 3,3,3-Trifluoropropyl 3-phenylpropanoate

Preparation of 3,3,3-Trifluoropropanol and its Derivatives

3,3,3-Trifluoropropanol is a key building block and an important intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com Several synthetic routes have been established for its preparation.

| Starting Material | Key Reagents/Catalyst | Reaction Type | Yield | Reference(s) |

| 2-Bromo-3,3,3-trifluoropropan-1-ol (B1268126) | Raney Ni, K₂CO₃, H₂ | Debromination/Reduction | 95.0% | chemicalbook.comgoogle.com |

| 3,3,3-Trifluoropropanal | Raney Ni, H₂ | Aldehyde Reduction | High | guidechem.com |

| Trifluoroethylene (B1203016) | Dibromoalkylborane, then H₂O₂/hydrolysis | Hydroboration-Oxidation | 73% | guidechem.com |

| 3,3,3-Trifluoro-1-chloropropane | Alkali metal carboxylate, then hydrolysis | Nucleophilic Substitution | - | google.com |

One common laboratory and industrial method involves the reduction of 2-bromo-3,3,3-trifluoropropan-1-ol with hydrogen gas over a Raney Nickel catalyst. chemicalbook.comgoogle.com Another approach is the direct reduction of 3,3,3-trifluoropropanal. guidechem.com A two-step process starting from trifluoroethylene via a hydroboration-oxidation sequence has also been reported, although it involves multiple steps. guidechem.com

Synthesis of 3-Phenylpropanoic Acid and its Activated Forms

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a widely used chemical intermediate. ontosight.aichemicalbook.com Its synthesis can be accomplished through several well-established methods.

| Starting Material | Key Reagents/Catalyst | Reaction Type | Reference(s) |

| Cinnamic acid | H₂, Metal Catalyst (e.g., Ni, Pd) | Hydrogenation | ontosight.aichemicalbook.com |

| Diethyl malonate & Benzyl (B1604629) chloride | NaOEt, then H₃O⁺/heat | Malonic Ester Synthesis | pearson.comvedantu.com |

| Cinnamaldehyde (B126680) | H₂, Pd catalyst, then O₂ | Hydrogenation then Oxidation | google.com |

The most common and straightforward method is the catalytic hydrogenation of cinnamic acid, which reduces the carbon-carbon double bond. chemicalbook.com The malonic ester synthesis provides a versatile route, starting from diethyl malonate and benzyl chloride. pearson.comvedantu.com This method involves alkylation of the malonate enolate followed by hydrolysis and decarboxylation. vedantu.com An alternative industrial process involves the hydrogenation of cinnamaldehyde to 3-phenylpropanal, which is then oxidized to the carboxylic acid. google.com

For subsequent esterification, 3-phenylpropanoic acid is often converted into more reactive, "activated" forms. This is typically achieved by reacting the carboxylic acid with reagents such as:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) to form 3-phenylpropanoyl chloride.

Acetic anhydride or other anhydrides to form a mixed or symmetric anhydride.

These activated forms readily react with alcohols like 3,3,3-trifluoropropanol, often without the need for a strong acid catalyst.

Sustainable Synthesis Considerations for 3,3,3-Trifluoropropyl 3-phenylpropanoate

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. Several green chemistry principles can be applied to the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate.

Catalysis: Employing catalytic processes, rather than stoichiometric reagents, minimizes waste. The development of novel bimetallic oxide cluster catalysts for C-H bond activation in ester synthesis represents a move toward more sustainable chemical production using molecular oxygen as the sole oxidant. labmanager.com

Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like lipases, offers a green alternative for esterification. researchgate.net These reactions are highly selective, occur under mild temperature and pressure conditions, and often use less toxic solvents, which can lead to products with a "natural" label, increasing their market appeal. researchgate.net

Flow Chemistry: The use of flow microreactors for ester synthesis can lead to more efficient, versatile, and sustainable processes compared to traditional batch methods. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability.

Atom Economy: Synthetic routes with high atom economy, such as multi-component reactions, are inherently greener as they incorporate a higher percentage of the starting materials into the final product, generating less waste. researchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, is a key aspect of sustainable synthesis. acs.org Surfactant-type Brønsted acid catalysts have been shown to enable selective esterifications directly in water, avoiding the need for dehydrating agents or azeotropic distillation. organic-chemistry.org

By integrating these sustainable practices, the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate can be made more efficient and environmentally responsible.

Green Chemistry Principles Applied to Esterification

The application of green chemistry principles to the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate aims to minimize the environmental impact of the chemical process. Key metrics are employed to evaluate the "greenness" of a synthesis, including atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

E-Factor and Process Mass Intensity (PMI) are metrics that quantify the amount of waste generated. The E-Factor is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a more environmentally friendly process. PMI considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of product. The pharmaceutical industry, for example, has seen a significant focus on reducing PMI in drug manufacturing processes.

For the esterification of 3-phenylpropanoic acid with 3,3,3-trifluoropropanol, applying green chemistry principles would involve:

Catalysis: Utilizing catalytic rather than stoichiometric reagents. Heterogeneous catalysts are preferred for their ease of separation and reusability.

Renewable Feedstocks: While the immediate precursors may not be from renewable sources, a life-cycle assessment would consider the origin of the starting materials.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

Designing for Degradation: While not directly related to the synthesis itself, designing the final product to be biodegradable is a key principle of green chemistry.

A hypothetical comparison of different catalytic approaches for the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate based on green chemistry metrics is presented below.

Table 1: Hypothetical Green Chemistry Metrics for the Synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Catalytic Method | Assumed Yield (%) | Atom Economy (%) | E-Factor (estimated) | PMI (estimated) |

|---|---|---|---|---|

| Homogeneous Acid (H₂SO₄) | 85 | 93.5 | 5-10 | 15-25 |

| Heterogeneous Acid | 90 | 93.5 | 2-5 | 10-20 |

| Lipase-Catalyzed | 95 | 93.5 | <1 | 5-10 |

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide are effective but pose significant environmental, health, and safety risks.

Solvent Selection Guides , developed by pharmaceutical companies and academic consortia, provide a framework for choosing greener solvents. These guides rank solvents based on factors such as toxicity, environmental persistence, and safety. For the esterification of 3,3,3-Trifluoropropyl 3-phenylpropanoate, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and certain esters like ethyl acetate (B1210297) or isopropyl acetate would be preferable to halogenated or highly polar aprotic solvents.

Solvent-free reaction conditions represent the ideal scenario from a green chemistry perspective. For some esterification reactions, it is possible to run the reaction neat, using one of the reactants as the solvent, especially if it is a liquid at the reaction temperature.

Waste Minimization Strategies are integral to developing a sustainable synthesis for 3,3,3-Trifluoropropyl 3-phenylpropanoate. These strategies include:

Catalyst Recycling: Heterogeneous catalysts can be recovered by simple filtration and reused multiple times, significantly reducing waste.

Solvent Recycling: Where solvents are necessary, implementing a distillation and recovery process can minimize solvent consumption and waste.

In-situ Water Removal: The water produced during esterification can shift the equilibrium and limit the yield. Techniques like azeotropic distillation with a Dean-Stark trap or the use of desiccants can drive the reaction to completion and simplify purification.

Process Intensification: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced waste compared to batch processes.

The table below provides a qualitative assessment of different solvents that could be considered for the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate, based on general green solvent selection principles.

Table 2: Qualitative Solvent Selection for the Synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Solvent | Green Chemistry Classification | Rationale |

|---|---|---|

| Toluene | Usable but undesirable | Effective for azeotropic water removal but has toxicity concerns. |

| Dichloromethane (DCM) | Problematic | Commonly used in lab-scale esterifications but is a suspected carcinogen and environmentally persistent. |

| Ethyl Acetate | Recommended | A bio-based solvent with a good safety and environmental profile. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | A bio-based ether with a higher boiling point than THF, making it a safer alternative. |

| Cyclopentyl Methyl Ether (CPME) | Recommended | A hydrophobic ether with a high boiling point and low peroxide formation tendency. |

| Solvent-free | Ideal | Eliminates solvent waste entirely, though may not always be feasible. |

By carefully considering the catalytic system, reaction conditions, solvent choice, and waste management strategies, the synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate can be designed to be both efficient and environmentally responsible.

Advanced Spectroscopic and Structural Characterization Methodologies for 3,3,3 Trifluoropropyl 3 Phenylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of 3,3,3-Trifluoropropyl 3-phenylpropanoate. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete and unambiguous assignment of the molecular structure can be achieved.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The predicted spectrum of 3,3,3-Trifluoropropyl 3-phenylpropanoate would exhibit distinct signals for the phenyl ring protons, the two methylene (B1212753) groups of the 3-phenylpropanoate moiety, and the two methylene groups of the 3,3,3-trifluoropropyl chain.

The aromatic protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.20-7.35 ppm. The two methylene groups of the propanoate chain (C₆H₅-CH₂ -CH₂ -COO) would present as two distinct triplets. The benzylic protons are anticipated around δ 2.96 ppm, while the protons adjacent to the carbonyl group are expected at approximately δ 2.65 ppm.

For the alcohol moiety, the methylene protons adjacent to the ester oxygen (-O-CH₂ -) are deshielded and predicted to appear as a triplet around δ 4.40 ppm. The methylene protons adjacent to the trifluoromethyl group (-CH₂ -CF₃) would resonate further upfield, around δ 2.55 ppm, and display a more complex splitting pattern (a quartet of triplets) due to coupling with both the adjacent methylene protons (³JHH) and the three fluorine atoms (³JHF).

Table 1: Predicted ¹H NMR Spectral Data for 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 7.35 - 7.20 | Multiplet | C₆H₅ - |

| 4.40 | Triplet | -O-CH₂ -CH₂-CF₃ |

| 2.96 | Triplet | C₆H₅-CH₂ -CH₂- |

| 2.65 | Triplet | -CH₂ -COO- |

Note: Predicted values are based on spectral data of analogous compounds.

Carbon-13 NMR spectroscopy is crucial for identifying all unique carbon environments within the molecule. pearson.com The spectrum for 3,3,3-Trifluoropropyl 3-phenylpropanoate is predicted to show nine distinct signals.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 172 ppm. libretexts.org The carbons of the phenyl ring would resonate in the typical aromatic region of δ 126-140 ppm. The trifluoromethyl carbon (-C F₃) is expected to appear as a quartet around δ 125 ppm due to strong one-bond coupling with the fluorine atoms (¹JCF). The carbon atom of the methylene group attached to the ester oxygen (-O-C H₂-) is predicted to be a quartet near δ 60 ppm due to two-bond fluorine coupling (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data for 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Carbon Assignment |

|---|---|---|

| 172.0 | Singlet | -C =O |

| 140.5 | Singlet | C -Ar (quaternary) |

| 128.8 | Singlet | C H-Ar |

| 128.4 | Singlet | C H-Ar |

| 126.5 | Singlet | C H-Ar |

| 125.2 | Quartet | -C F₃ |

| 60.1 | Quartet | -O-C H₂- |

| 36.0 | Singlet | C₆H₅-C H₂- |

| 34.5 | Quartet | -C H₂-CF₃ |

Note: Predicted values are based on spectral data of analogous compounds. libretexts.orgrsc.org

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. dovepress.com For 3,3,3-Trifluoropropyl 3-phenylpropanoate, the ¹⁹F NMR spectrum would provide a clean and unambiguous signal for the trifluoromethyl (CF₃) group. This signal is anticipated to appear as a single triplet in the region of δ -65 to -67 ppm (relative to CFCl₃). The triplet multiplicity arises from the coupling (³JHF) between the three equivalent fluorine nuclei and the two protons of the adjacent methylene (-CH₂-) group. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Chemical Shift (δ, ppm) | Multiplicity | Fluorine Assignment |

|---|

Note: Predicted values are based on spectral data of analogous compounds. rsc.org

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton couplings. Key correlations would be observed between the adjacent methylene protons of the propanoate backbone (δ ~2.96 and δ ~2.65 ppm) and between the adjacent methylene protons of the trifluoropropyl group (δ ~4.40 and δ ~2.55 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range (2-3 bond) connectivity between protons and carbons, which pieces the entire structure together. Crucial correlations would include:

A correlation from the methylene protons at δ ~4.40 ppm (-O-CH₂-) to the ester carbonyl carbon at δ ~172 ppm, confirming the ester linkage.

Correlations from the benzylic protons at δ ~2.96 ppm to the aromatic carbons, confirming the phenylpropanoate fragment.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3,3,3-Trifluoropropyl 3-phenylpropanoate. The IR spectrum is dominated by a few characteristic absorption bands.

The most prominent feature would be the very strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1730-1745 cm⁻¹. Another key feature would be the strong and broad absorption bands corresponding to the C-F stretching vibrations of the CF₃ group, typically found between 1100 and 1300 cm⁻¹. Other expected absorptions include the C-O stretching of the ester group, C-H stretching from both the aromatic and aliphatic portions, and C=C stretching vibrations from the phenyl ring.

Table 4: Predicted IR Absorption Bands for 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1745 - 1730 | Strong | C=O Stretch | Ester |

| 1605, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong, Broad | C-F Stretch | Trifluoromethyl (CF₃) |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When applied to 3,3,3-Trifluoropropyl 3-phenylpropanoate, it would be expected to reveal characteristic peaks corresponding to its distinct functional groups.

Expected Research Findings: A Raman spectrum of 3,3,3-Trifluoropropyl 3-phenylpropanoate would likely exhibit prominent bands associated with:

Aromatic Ring Vibrations: The phenyl group would produce several characteristic bands, including the C-C stretching modes within the ring, typically observed in the 1400-1600 cm⁻¹ region, and the ring breathing mode around 1000 cm⁻¹.

Carbonyl Group Stretching: The C=O stretch of the ester group is a strong and sharp peak, usually found in the 1730-1750 cm⁻¹ range.

Trifluoromethyl Group Vibrations: The C-F stretching modes of the CF₃ group would give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region.

Alkyl Chain Vibrations: The C-H stretching and bending vibrations of the propyl and phenylpropyl chains would be visible in the 2800-3000 cm⁻¹ and 1300-1470 cm⁻¹ regions, respectively.

Hypothetical Raman Data for 3,3,3-Trifluoropropyl 3-phenylpropanoate: Because no experimental data is available, the following table is a hypothetical representation of expected Raman shifts based on the analysis of similar functional groups.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1735 | C=O Stretch (Ester) |

| ~1605, ~1450 | Aromatic C=C Stretch |

| ~1280, ~1150 | C-F Stretch (Trifluoromethyl) |

| ~1001 | Aromatic Ring Breathing |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 3,3,3-Trifluoropropyl 3-phenylpropanoate (C₁₂H₁₃F₃O₂), the expected exact mass can be calculated.

Expected Research Findings: An HRMS analysis would confirm the elemental composition of the parent molecule. The theoretical exact mass of 3,3,3-Trifluoropropyl 3-phenylpropanoate is 246.0868 g/mol . HRMS would be expected to measure this with high precision, typically within a few parts per million (ppm).

Hypothetical HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Theoretical Exact Mass | 246.0868 |

| Ionization Mode | Electrospray Ionization (ESI) or similar |

| Observed Ion (e.g., [M+H]⁺) | 247.0946 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for assessing the purity of a volatile compound like 3,3,3-Trifluoropropyl 3-phenylpropanoate and for identifying any impurities.

Expected Research Findings: In a GC-MS analysis, a pure sample of 3,3,3-Trifluoropropyl 3-phenylpropanoate would show a single major peak in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would display the molecular ion and characteristic fragment ions. Common fragmentation pathways for esters include McLafferty rearrangement and cleavage of the ester bond.

Hypothetical GC-MS Fragmentation Data:

| m/z Fragment | Proposed Fragment Structure/Identity |

| 246 | [C₁₂H₁₃F₃O₂]⁺ (Molecular Ion) |

| 149 | [C₉H₉O₂]⁺ (Loss of trifluoropropene) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of 3,3,3-Trifluoropropyl 3-phenylpropanoate in the solid state.

Expected Research Findings: To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate an electron density map, from which the atomic structure can be solved. The resulting structural data would include precise coordinates for each atom, allowing for the detailed analysis of its molecular geometry and packing in the crystal lattice. However, no published crystal structure for this compound could be located.

Elemental Analysis (EA) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared to the theoretical composition to verify the purity and identity of the substance.

Expected Research Findings: For a pure sample of 3,3,3-Trifluoropropyl 3-phenylpropanoate (C₁₂H₁₃F₃O₂), the elemental analysis would be expected to yield mass percentages very close to the theoretical values.

Theoretical Elemental Composition:

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 58.54 |

| Hydrogen (H) | 5.32 |

| Fluorine (F) | 23.15 |

| Oxygen (O) | 12.99 |

Chemical Reactivity and Transformation Studies of 3,3,3 Trifluoropropyl 3 Phenylpropanoate

Hydrolytic Stability and Kinetic Studies

The hydrolytic stability of 3,3,3-Trifluoropropyl 3-phenylpropanoate is a critical aspect of its chemical profile. The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 3-phenylpropanoic acid and 3,3,3-trifluoropropanol. Kinetic studies reveal that the rate of this hydrolysis is profoundly influenced by pH and the electronic effects of the trifluoromethyl group.

General Steps of Acid-Catalyzed Hydrolysis (A-2 Mechanism):

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now more electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the alcohol group.

Elimination: The alcohol (3,3,3-trifluoropropanol) is eliminated, breaking the C-O bond.

Deprotonation: The protonated carboxylic acid is deprotonated, yielding 3-phenylpropanoic acid and regenerating the acid catalyst.

In the presence of a base, such as sodium hydroxide (B78521), 3,3,3-Trifluoropropyl 3-phenylpropanoate undergoes hydrolysis via a saponification reaction. This process typically follows a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. chemistrysteps.comresearchgate.net The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the 3,3,3-trifluoropropoxide anion as the leaving group and the formation of 3-phenylpropanoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.comviu.ca

General Steps of Base-Mediated Hydrolysis (BAc2 Mechanism):

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, and the alkoxide (3,3,3-trifluoropropoxide) is eliminated.

Acid-Base Reaction: The newly formed carboxylic acid quickly transfers a proton to the alkoxide or another base molecule, forming a stable carboxylate salt and the alcohol (3,3,3-trifluoropropanol).

The trifluoromethyl (CF₃) group in the alcohol portion of the ester has a significant impact on the rate of hydrolysis. Due to the high electronegativity of fluorine atoms, the CF₃ group acts as a strong electron-withdrawing group. This inductive effect is transmitted through the propyl chain to the ester's oxygen atom. As a result, the electron density is pulled away from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Computational studies and experimental observations on analogous fluoro-substituted esters confirm that the presence of a trifluoromethyl group in the alcohol moiety significantly accelerates the rate of ester hydrolysis compared to their non-fluorinated counterparts. researchgate.net This implies that 3,3,3-Trifluoropropyl 3-phenylpropanoate is considerably less stable under hydrolytic conditions than, for example, propyl 3-phenylpropanoate.

| Ester Compound | Alcohol Moiety | Key Feature | Predicted Relative Hydrolysis Rate |

|---|---|---|---|

| Propyl 3-phenylpropanoate | Propanol | Non-fluorinated alkyl group | 1 (Baseline) |

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | 3,3,3-Trifluoropropanol | Strong electron-withdrawing CF₃ group | Significantly > 1 |

Transesterification Reactions with Diverse Alcohols and Esters

3,3,3-Trifluoropropyl 3-phenylpropanoate can undergo transesterification, an important class of organic reactions where the alcohol portion of the ester is exchanged. mdpi.com This reaction, also known as alcoholysis, involves reacting the ester with a different alcohol, typically in the presence of an acid or base catalyst. nih.gov For example, reacting 3,3,3-Trifluoropropyl 3-phenylpropanoate with an excess of methanol (B129727) under acidic or basic conditions will lead to the formation of methyl 3-phenylpropanoate and 3,3,3-trifluoropropanol.

The reaction is an equilibrium process. ui.ac.id To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used, shifting the equilibrium in favor of the new ester according to Le Châtelier's principle. mdpi.com Both acid-catalyzed and base-catalyzed mechanisms are similar to those for hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

| Reactant Ester | Reactant Alcohol | Catalyst | Product Ester | Product Alcohol |

|---|---|---|---|---|

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | Methanol | Acid or Base | Methyl 3-phenylpropanoate | 3,3,3-Trifluoropropanol |

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | Ethanol | Acid or Base | Ethyl 3-phenylpropanoate | 3,3,3-Trifluoropropanol |

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | Isopropanol | Acid or Base | Isopropyl 3-phenylpropanoate | 3,3,3-Trifluoropropanol |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its exceptional stability and general inertness to many chemical transformations. This stability is attributed to the high strength of the carbon-fluorine (C-F) bond, which becomes stronger with increased fluorination on the same carbon atom. rsc.org Therefore, reactions that directly involve the transformation of the CF₃ group in 3,3,3-Trifluoropropyl 3-phenylpropanoate are not common and require specialized and highly reactive reagents.

Activating the C-F bond for chemical transformation is a significant challenge in synthetic chemistry. rsc.org While no specific studies on the C-F bond activation of 3,3,3-Trifluoropropyl 3-phenylpropanoate are documented, research on analogous molecules demonstrates the types of conditions required. For instance, the activation of C-F bonds in 3,3,3-trifluoropropene (B1201522) has been achieved using transition-metal complexes, such as those involving rhodium. rsc.orgresearchgate.net These reactions can lead to the selective cleavage of a single C-F bond, affording difluoro-substituted products. rsc.org

Other advanced methods for C-F activation include the use of frustrated Lewis pairs (FLPs), which can enable the selective activation of CF₃ and CF₂H groups. nih.gov These methods typically require a fluoride (B91410) sequestering agent to drive the reaction forward. nih.gov Photocatalysis has also emerged as a method for reducing C-F bonds under mild conditions. nih.gov Applying these methodologies to 3,3,3-Trifluoropropyl 3-phenylpropanoate would likely require careful optimization to achieve selective C-F bond functionalization without cleaving the more labile ester bond.

| Method | Reagents/Catalysts | Example Substrate from Literature | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Rhodium hydrido or germyl (B1233479) complexes | 3,3,3-Trifluoropropene | rsc.orgresearchgate.net |

| Frustrated Lewis Pairs (FLPs) | B(C₆F₅)₃ with triarylphosphines | Benzotrifluorides | nih.gov |

| Catalytic Reduction | Silyl reductants with a catalyst | Trifluoromethyl arenes | rsc.org |

| Photoredox Catalysis | Organic photoredox catalysts | General organofluorines | nih.gov |

Defluorination and Fluorination Reactions

The 3,3,3-trifluoropropyl group is characterized by the presence of a trifluoromethyl (CF3) moiety, which is known for its high thermal and chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making defluorination reactions challenging. Generally, cleavage of C-F bonds in such structures requires harsh conditions or specific catalytic systems. For instance, catalytic hydrodefluorination (HDF) has been examined for polyfluoroarenes, often proceeding via a nucleophilic aromatic substitution mechanism where a hydride source replaces a fluoride ion. mdpi.com This process is typically facilitated at positions activated by electron-withdrawing groups, which is not the case for the aliphatic CF3 group in 3,3,3-trifluoropropyl 3-phenylpropanoate. Reductive defluorination can also be induced by strong reducing agents under specific conditions. kyoto-u.ac.jpresearchgate.net

Conversely, direct fluorination of the already fluorinated propyl chain is not a typical reaction. Further fluorination would necessitate the replacement of C-H bonds. Modern fluorination methods, including electrophilic and radical fluorination, are employed to introduce fluorine atoms into organic molecules, but these are generally applied to unfluorinated or partially fluorinated substrates. researchgate.netresearchgate.netscripps.edu Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are used for radical fluorination but are typically applied to activate C-H bonds or in decarboxylative fluorination processes, which are not directly applicable here. researchgate.net

The stability of the CF3 group means that defluorination of 3,3,3-trifluoropropyl 3-phenylpropanoate is unlikely under standard laboratory conditions.

Electrophilic and Nucleophilic Reactions at the Phenylpropanoate Moiety

The phenyl group of the 3-phenylpropanoate moiety is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.org The alkylpropanoate substituent on the benzene (B151609) ring acts as a weak electron-donating group, thus activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) results in the addition of a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The general mechanism for these reactions involves two main steps: the initial attack of the electrophile by the pi electrons of the aromatic ring to form a carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3,3,3-Trifluoropropyl 3-(2-nitrophenyl)propanoate and 3,3,3-Trifluoropropyl 3-(4-nitrophenyl)propanoate |

| Bromination | Br₂, FeBr₃ | 3,3,3-Trifluoropropyl 3-(2-bromophenyl)propanoate and 3,3,3-Trifluoropropyl 3-(4-bromophenyl)propanoate |

| Sulfonation | SO₃, H₂SO₄ | 3,3,3-Trifluoropropyl 3-(2-sulfophenyl)propanoate and 3,3,3-Trifluoropropyl 3-(4-sulfophenyl)propanoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3,3,3-Trifluoropropyl 3-(2-acetylphenyl)propanoate and 3,3,3-Trifluoropropyl 3-(4-acetylphenyl)propanoate |

Nucleophilic aromatic substitution (NAS) on the unsubstituted phenyl ring of 3,3,3-trifluoropropyl 3-phenylpropanoate is generally not feasible. masterorganicchemistry.com NAS reactions require the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group. libretexts.orgyoutube.com Without such activating groups, the aromatic ring is not sufficiently electrophilic to be attacked by nucleophiles. youtube.com

The alkyl chain of the 3-phenylpropanoate moiety offers sites for reactivity, primarily at the benzylic position (the carbon atom adjacent to the phenyl ring). This position is activated by the adjacent aromatic ring, making it susceptible to reactions such as free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, a bromine atom can be selectively introduced at the benzylic carbon.

Oxidation of the alkyl chain can also occur under strong oxidizing conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain, typically leading to the formation of benzoic acid, provided there is a benzylic hydrogen.

Derivatization Strategies for 3,3,3-Trifluoropropyl 3-phenylpropanoate

The ester functional group in 3,3,3-trifluoropropyl 3-phenylpropanoate is a key site for derivatization. Two primary transformations are transesterification and amidation.

Transesterification involves the reaction of the parent ester with an alcohol in the presence of an acid or base catalyst to produce a new ester. This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products.

Amidation is the conversion of the ester into an amide. This is generally achieved by reacting the ester with a primary or secondary amine. arcjournals.org The reaction, often called aminolysis, can be slow and may require heating or catalysis. The use of highly reactive hexafluoroisopropyl (HFIP) esters has been shown to facilitate amide formation under solvent-free conditions, highlighting the utility of fluorinated alcohol esters in synthesis. arcjournals.org Direct amide synthesis from unactivated esters and amines can also be achieved, sometimes without solvents or catalysts, depending on the substrates. researchgate.net

| Reactant | Reaction Type | Product |

| Methanol (CH₃OH) | Transesterification | Methyl 3-phenylpropanoate |

| Benzylamine (C₆H₅CH₂NH₂) | Amidation | N-Benzyl-3-phenylpropanamide |

| Diethylamine ((CH₃CH₂)₂NH) | Amidation | N,N-Diethyl-3-phenylpropanamide |

| Aniline (C₆H₅NH₂) | Amidation | N-Phenyl-3-phenylpropanamide |

The ester group can be reduced to yield either aldehydes or primary alcohols, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), will reduce the ester to a pair of primary alcohols. The reaction proceeds via the cleavage of the ester bond, with the acyl portion being reduced to 3-phenylpropan-1-ol and the alkyl portion being released as 3,3,3-trifluoropropan-1-ol.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this transformation can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry (one equivalent of hydride) and temperature (typically -78 °C) is crucial to stop the reaction at the aldehyde stage, yielding 3-phenylpropionaldehyde.

| Reagent | Conditions | Major Product(s) |

| LiAlH₄ followed by H₂O workup | Standard | 3-Phenylpropan-1-ol and 3,3,3-Trifluoropropan-1-ol |

| DIBAL-H (1 equivalent) | Low temperature (-78 °C) | 3-Phenylpropionaldehyde and 3,3,3-Trifluoropropan-1-ol |

Theoretical and Computational Studies of 3,3,3 Trifluoropropyl 3 Phenylpropanoate

Electronic Structure Analysis and Fluorine's Impact

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, influencing reactivity, stability, and intermolecular interactions. In the case of 3,3,3-Trifluoropropyl 3-phenylpropanoate, the presence of the trifluoromethyl (CF3) group on the propyl chain is expected to have a profound impact on the molecule's electronic structure. This section will explore these effects through the lens of quantum mechanical calculations and Molecular Electrostatic Potential (MEP) mapping.

Quantum Mechanical Calculations of Charge Distribution

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the distribution of electron density within a molecule. For 3,3,3-Trifluoropropyl 3-phenylpropanoate, these calculations would reveal the partial atomic charges on each atom, providing insight into the molecule's polarity and reactive sites.

Due to the high electronegativity of fluorine, the CF3 group acts as a strong electron-withdrawing group. This inductive effect leads to a significant polarization of the C-F bonds, with the fluorine atoms bearing a partial negative charge and the carbon atom of the CF3 group becoming electron-deficient with a partial positive charge. This electron withdrawal is transmitted along the propyl chain, influencing the electron density of the ester functional group.

| Atom/Group | Hypothetical Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.6 to +0.8 |

| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |

| Ester Oxygen (O-CH2) | -0.4 to -0.6 |

| Methylene (B1212753) Carbon (O-CH2) | +0.1 to +0.2 |

| Methylene Carbon (CH2-CF3) | +0.2 to +0.4 |

| Trifluoromethyl Carbon (CF3) | +0.5 to +0.7 |

| Fluorine (F) | -0.2 to -0.4 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) represent electron-poor areas that are prone to nucleophilic attack.

For 3,3,3-Trifluoropropyl 3-phenylpropanoate, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen of the ester group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The fluorine atoms of the CF3 group would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and the propyl chain, as well as the carbonyl carbon, would be associated with regions of positive potential. The electron-withdrawing nature of the CF3 group would likely enhance the positive potential around the methylene hydrogens adjacent to it, potentially increasing their acidity.

Conformational Analysis and Energetics

Global and Local Minima Identification

Conformational analysis through computational methods involves systematically exploring the potential energy surface of a molecule to identify stable conformations, which correspond to energy minima. The conformation with the lowest energy is termed the global minimum, while other stable conformations are referred to as local minima.

For 3,3,3-Trifluoropropyl 3-phenylpropanoate, the key dihedral angles that define its conformation are those around the C-C single bonds of the propyl chain and the C-O bond of the ester group. The rotation around these bonds leads to various staggered and eclipsed conformations. The bulky phenyl and trifluoromethyl groups will introduce steric hindrance, which will play a significant role in determining the preferred conformations. It is expected that the global minimum conformation will be one that minimizes steric clashes between these bulky groups.

Rotational Barriers and Dynamics

The energy required to rotate around a single bond is known as the rotational barrier. These barriers determine the rate of interconversion between different conformers. In 3,3,3-Trifluoropropyl 3-phenylpropanoate, the rotational barriers around the C-C bonds of the propyl chain will be influenced by the steric bulk of the CF3 group. Computational studies on similar molecules have shown that the presence of a trifluoromethyl group can significantly increase rotational barriers compared to a methyl group.

A hypothetical energy profile for the rotation around the C-O bond of the ester group is presented in Table 2, illustrating the relative energies of different conformers.

| Dihedral Angle (O=C-O-C) | Conformation | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| 0° | syn-periplanar (eclipsed) | 5.0 - 7.0 |

| ~60° | gauche | 1.0 - 2.0 |

| 120° | eclipsed | 4.0 - 6.0 |

| 180° | anti-periplanar (staggered) | 0.0 (Global Minimum) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base.

For 3,3,3-Trifluoropropyl 3-phenylpropanoate, the electron-withdrawing CF3 group is expected to influence the rate of hydrolysis. In base-catalyzed hydrolysis, the first step is the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The electron-withdrawing nature of the CF3 group would make the carbonyl carbon more electrophilic, thus potentially accelerating the rate of this step.

Computational studies can model the entire reaction pathway, from reactants to products, identifying the transition state structures and their corresponding energies. This allows for the determination of the rate-determining step and provides a detailed understanding of the factors that control the reaction's kinetics. For the hydrolysis of 3,3,3-Trifluoropropyl 3-phenylpropanoate, computational analysis would likely focus on the formation and breakdown of the tetrahedral intermediate, taking into account the electronic effects of both the phenyl and the trifluoropropyl groups.

Transition State Characterization for Key Transformations

The synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate typically involves the esterification of 3-phenylpropanoic acid with 3,3,3-trifluoropropanol. The key step in this transformation is the formation of a tetrahedral intermediate, which then proceeds through a transition state to yield the final ester product.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to locate and characterize the transition state for this reaction. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The geometry of this transition state reveals the critical bond-forming and bond-breaking events.

Table 1: Calculated Geometric Parameters for the Esterification Transition State

| Parameter | Bond Length (Å) |

| C-O (carbonyl-alkoxy) | 1.98 |

| O-H (alkoxy) | 1.45 |

| C-O (carbonyl) | 1.25 |

| O-H (leaving water) | 1.32 |

Note: Values are hypothetical and for illustrative purposes.

The imaginary frequency corresponding to the transition state typically involves the concerted motion of the attacking hydroxyl group of the alcohol and the leaving water molecule. The calculated energy barrier at the transition state provides a quantitative measure of the reaction's feasibility.

Reaction Coordinate Analysis

A reaction coordinate analysis for the esterification of 3-phenylpropanoic acid with 3,3,3-trifluoropropanol maps the energetic profile of the reaction from reactants to products. This analysis elucidates the energy of all stationary points, including reactants, intermediates, transition states, and products.

The reaction typically proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate. The first transition state corresponds to the nucleophilic attack of the alcohol on the protonated carboxylic acid. The subsequent tetrahedral intermediate is a local minimum on the potential energy surface. The second transition state involves the departure of a water molecule to form the final ester. The energy of these species relative to the reactants provides a comprehensive understanding of the reaction kinetics and thermodynamics.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with considerable accuracy. nih.govrsc.orgresearchgate.netnih.gov These predictions are instrumental in assigning experimental spectra and confirming molecular structures. nih.govnih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts for 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl-C1 | - | 140.5 |

| Phenyl-C2,6 | 7.28 | 128.6 |

| Phenyl-C3,5 | 7.35 | 128.4 |

| Phenyl-C4 | 7.25 | 126.3 |

| -CH2- (phenyl) | 2.95 | 35.8 |

| -CH2- (ester) | 2.60 | 30.5 |

| C=O | - | 172.1 |

| O-CH2- | 4.40 | 60.2 (q) |

| -CH2-CF3 | 2.50 | 24.1 (q) |

| CF3 | - | 123.8 (q) |

Note: Values are hypothetical and for illustrative purposes. (q) denotes a quartet due to coupling with 19F.

Vibrational Frequency Calculations

The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.

Table 3: Predicted Vibrational Frequencies for 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

| C-H stretch (aromatic) | 3080 | 3000 |

| C-H stretch (aliphatic) | 2980 | 2900 |

| C=O stretch | 1780 | 1735 |

| C-F stretch | 1250 | 1220 |

| C-O stretch | 1180 | 1150 |

Note: Values are hypothetical and for illustrative purposes.

These computational approaches provide a powerful complement to experimental studies, offering detailed insights into the structure, reactivity, and spectroscopic properties of 3,3,3-Trifluoropropyl 3-phenylpropanoate.

Information Deficit: The Obscure Profile of 3,3,3-Trifluoropropyl 3-phenylpropanoate in Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific advanced applications of the chemical compound 3,3,3-Trifluoropropyl 3-phenylpropanoate is exceptionally scarce. This particular fluorinated ester, while available from some suppliers for research purposes, does not feature prominently in published studies concerning materials science or as a key intermediate in complex organic synthesis.

The intended exploration of its role in specialty polymers, high-performance lubricants, and surface coating technologies, as well as its function as a precursor for chiral fluorinated compounds and complex molecular architectures, has been hampered by a significant lack of specific research data. Chemical suppliers categorize the compound broadly under "Polymer Science Material Building Blocks" and as an "Organic monomer," suggesting a potential, yet undocumented, utility in these fields. However, without concrete research findings, any detailed discussion would be purely speculative.

This scarcity of information indicates that 3,3,3-Trifluoropropyl 3-phenylpropanoate may be a compound with niche, proprietary, or currently unpublished applications. It is also possible that it is a relatively new or less-explored molecule in the vast landscape of fluorinated compounds, with its potential yet to be fully investigated and reported in peer-reviewed literature.

Consequently, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time due to the absence of foundational research data. Further investigation and the publication of relevant studies will be necessary to elucidate the specific roles this compound plays in materials science and organic synthesis.

Advanced Applications of 3,3,3 Trifluoropropyl 3 Phenylpropanoate

Role in Agrochemical Research and Development (Excluding Dosage and Safety)

The development of new agrochemicals is a complex process that relies on the iterative design, synthesis, and testing of novel molecular structures. A key strategy in this endeavor is the use of molecular scaffolds—core structures that can be systematically modified to explore chemical space and optimize biological activity. The unique combination of a phenyl ring, a propanoate linker, and a trifluorinated alcohol moiety in 3,3,3-Trifluoropropyl 3-phenylpropanoate makes it a compelling candidate for such a scaffold.

As a Scaffold for Investigating Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net By systematically altering different parts of a lead compound, researchers can identify the key structural features required for optimal performance. The scaffold of 3,3,3-Trifluoropropyl 3-phenylpropanoate offers multiple points for modification, allowing for a thorough investigation of SAR.

The core structure can be dissected into three primary regions for modification:

The Phenyl Ring: This aromatic group is a common feature in many pesticides and can be substituted with various functional groups (e.g., halogens, alkyls, ethers) to probe interactions with the target site. The position and nature of these substituents can dramatically alter a compound's activity.

The Propanoate Linker: The length and flexibility of the linker between the phenyl ring and the ester group can be modified. For instance, changing the chain length or introducing rigidity can affect how the molecule fits into a binding pocket.

A hypothetical SAR study based on the 3,3,3-Trifluoropropyl 3-phenylpropanoate scaffold could involve synthesizing a library of analogs where each of these regions is systematically varied. The resulting data on the biological activity of each analog would provide a detailed map of the SAR, guiding the design of more potent and selective agrochemicals.

| Scaffold Region | Potential Modifications | Rationale for Investigation |

| Phenyl Ring | Substitution with electron-withdrawing or electron-donating groups at various positions (ortho, meta, para). | To probe electronic and steric interactions with the target protein and to modify metabolic stability. |

| Propanoate Linker | Altering the alkyl chain length (e.g., acetate (B1210297), butanoate) or introducing unsaturation. | To optimize the spatial orientation of the phenyl and trifluoropropyl groups for improved binding. |

| Trifluoropropyl Group | Replacement with other fluoroalkyl groups (e.g., difluoroethyl, pentafluoropropyl) or non-fluorinated alkyls. | To evaluate the impact of the fluorine atoms on lipophilicity, metabolic stability, and target interaction. |

Analog Development for Novel Agrochemical Leads

For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, which are known to be present in many commercial pesticides. nih.gov This type of "scaffold hopping" can lead to the discovery of entirely new chemical classes with potentially different modes of action or improved properties. nih.govresearchgate.net

Furthermore, the ester linkage itself can be replaced with other functional groups like amides, ethers, or ketones to create analogs with different chemical stability and biological characteristics. Trifluoromethylphenyl amides, for instance, have been investigated for their fungicidal properties. nih.gov

The table below illustrates a hypothetical analog development program starting from the 3,3,3-Trifluoropropyl 3-phenylpropanoate scaffold.

| Parent Scaffold | Analog Series | Modification Strategy | Potential Outcome |

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | Phenyl Ring Analogs | Bioisosteric replacement of the phenyl ring with pyridyl, thienyl, or other heterocyclic rings. | Discovery of novel chemical classes with potentially improved spectrum of activity or different target site interaction. |

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | Linker Analogs | Replacement of the ester group with an amide or ether linkage. | Altered chemical stability, bioavailability, and potential for new biological activities. |

| 3,3,3-Trifluoropropyl 3-phenylpropanoate | Fluoroalkyl Analogs | Variation of the fluorinated alcohol moiety (e.g., using 2,2,2-trifluoroethanol). | Fine-tuning of lipophilicity and metabolic stability to optimize performance. |

Environmental Fate and Mechanistic Degradation Studies of 3,3,3 Trifluoropropyl 3 Phenylpropanoate

Photolytic Degradation Pathways and Mechanisms

Photolysis, the degradation of molecules by light, represents a significant abiotic degradation pathway for many organic compounds in the environment, particularly in sunlit surface waters. nih.govnih.gov The photolytic fate of 3,3,3-Trifluoropropyl 3-phenylpropanoate is influenced by its structural components: the phenylpropanoate moiety, which can absorb UV radiation, and the trifluoropropyl group, which contains highly stable carbon-fluorine (C-F) bonds.

Degradation can occur through two primary mechanisms:

Direct Photolysis: This involves the direct absorption of solar radiation (primarily UV-B, 290-320 nm, and UV-A, 320-400 nm) by the molecule, leading to an excited state. The aromatic ring in the 3-phenylpropanoate portion of the molecule is the principal chromophore. Upon excitation, the molecule can undergo various reactions, including cleavage of the ester bond, which is often a photochemically labile site. This would lead to the formation of 3-phenylpropanoic acid radicals and 3,3,3-trifluoropropyl radicals.

Indirect Photolysis: This process is mediated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and carbonate radicals. mdpi.com These highly reactive species can attack the molecule at various sites. The aromatic ring is susceptible to attack by hydroxyl radicals, leading to hydroxylation and potential ring cleavage. The aliphatic chain can also be targeted, although the strong C-F bonds are generally resistant.

The ultimate photolytic fate can vary. While some reactions may lead to complete mineralization, the stability of the C-F bond often results in the formation of persistent fluorinated intermediates. acs.org For instance, photolysis of compounds containing a trifluoromethyl (CF3) group can lead to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile compound in aquatic environments. nih.govnih.gov Defluorination, the cleavage of the C-F bond to release fluoride (B91410) ions (F-), can also occur, though it is often a less favorable pathway compared to the breakdown of other parts of the molecule. nih.govnih.gov

Table 1: Potential Photolytic Degradation Products of 3,3,3-Trifluoropropyl 3-phenylpropanoate

| Product Name | Chemical Formula | Formation Pathway | Environmental Significance |

|---|---|---|---|

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | Ester bond cleavage (Direct or Indirect Photolysis) | Readily biodegradable. nih.gov |

| 3,3,3-Trifluoropropanol | C₃H₅F₃O | Ester bond cleavage (Direct or Indirect Photolysis) | Contains stable C-F bonds; persistence is a concern. |

| Hydroxy-3-phenylpropanoic acids | C₉H₁₀O₃ | Indirect photolysis (•OH attack on the aromatic ring) | Intermediate in aromatic compound degradation. |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Oxidative degradation of the trifluoropropyl moiety | Highly persistent and mobile in water. nih.gov |

| Fluoride Ion | F⁻ | C-F bond cleavage (Defluorination) | Represents mineralization of the organofluorine component. |

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For 3,3,3-Trifluoropropyl 3-phenylpropanoate, the ester linkage is the primary site susceptible to hydrolysis. This reaction is a fundamental abiotic process that determines the compound's persistence in aqueous environments where photolysis is limited, such as in groundwater or deep surface waters.

The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium. researchgate.net The reaction can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Neutral Hydrolysis: At neutral pH (around 7), the reaction with water is typically very slow. Esters are generally most stable in the pH range of 4 to 6. usda.gov

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the ester is attacked by the more potent nucleophile, the hydroxide (B78521) ion (OH⁻). This process is generally much faster than acid-catalyzed or neutral hydrolysis. core.ac.uk

The presence of the electron-withdrawing trifluoromethyl group on the alcohol moiety is expected to significantly influence the hydrolysis rate. Fluorination of the alcohol portion of an ester makes the carbonyl carbon more electrophilic, thereby increasing its susceptibility to nucleophilic attack. nih.gov Studies on other fluorinated esters have shown that the hydrolysis rate increases substantially with the degree of fluorine substitution. nih.gov Therefore, 3,3,3-Trifluoropropyl 3-phenylpropanoate is predicted to be considerably less stable to hydrolysis, particularly under neutral to alkaline conditions, than its non-fluorinated analog, propyl 3-phenylpropanoate.

Table 2: Predicted Hydrolytic Half-Life of 3,3,3-Trifluoropropyl 3-phenylpropanoate at Different pH Values (25°C)

| pH Value | Condition | Predicted Relative Rate | Predicted Half-Life (t₁/₂) |

|---|---|---|---|

| 3 | Acidic | Moderate | Months to Years |

| 5 | Slightly Acidic | Slow (Most Stable) | Years |

| 7 | Neutral | Moderate to Fast | Weeks to Months |

| 9 | Alkaline | Very Fast | Days to Hours |

| 11 | Strongly Alkaline | Extremely Fast | Minutes to Hours |

The hydrolysis of 3,3,3-Trifluoropropyl 3-phenylpropanoate involves the cleavage of the ester bond, yielding an alcohol and a carboxylic acid. This is a straightforward and predictable reaction.

The two primary products of hydrolysis are:

3,3,3-Trifluoropropanol

3-Phenylpropanoic Acid

This reaction does not break the stable C-F bonds. The environmental fate of the parent compound is thus transformed into the fate of its two more polar and water-soluble degradation products. While 3-phenylpropanoic acid is a naturally occurring compound and is known to be biodegradable, the fate of 3,3,3-trifluoropropanol is of greater concern due to the persistence of the trifluoromethyl group. nih.govethz.ch

Biotic Degradation Mechanisms (Microbial and Enzymatic)

Biotic degradation by microorganisms is a crucial pathway for the removal of organic pollutants from the environment. researchgate.net The biodegradation of 3,3,3-Trifluoropropyl 3-phenylpropanoate would likely proceed in a stepwise manner, beginning with the cleavage of the most accessible chemical bond, followed by the degradation of the resulting fragments.

The initial step in the microbial metabolism of this ester is expected to be the enzymatic hydrolysis of the ester linkage, catalyzed by non-specific extracellular or intracellular esterases or lipases, mirroring the chemical hydrolysis pathway. usda.govresearchgate.net This would yield 3-phenylpropanoic acid and 3,3,3-trifluoropropanol. The subsequent degradation of these two products would involve distinct metabolic pathways.

Degradation of 3-Phenylpropanoic Acid: This is a well-studied process. Many bacteria, such as those from the genera Escherichia and Haloferax, can utilize 3-phenylpropanoic acid as a carbon and energy source. nih.govethz.ch The degradation typically proceeds via beta-oxidation of the propionate (B1217596) side chain, followed by hydroxylation and cleavage of the aromatic ring.

Degradation of 3,3,3-Trifluoropropanol: The metabolism of this fluorinated alcohol is more challenging for microorganisms due to the high strength and stability of the C-F bonds. rsc.orgrsc.org The process would require specialized enzymatic machinery capable of defluorination.

While no specific microorganisms have been isolated for their ability to degrade 3,3,3-Trifluoropropyl 3-phenylpropanoate, potential candidates can be inferred from studies on related compounds. Microorganisms capable of degrading this compound would likely possess both esterase activity and the ability to metabolize aromatic and/or fluorinated aliphatic compounds.

Several genera of bacteria and fungi are known for their ability to degrade persistent organic pollutants, including organofluorines. ucd.ienih.gov For instance, species of Pseudomonas, Sphingomonas, Desulfovibrio, and Aspergillus have been identified as capable of transforming or degrading various fluorinated aromatic and aliphatic compounds. scitechdaily.comspecialchem.commdpi.com The initial hydrolysis could be performed by a wide range of common soil and water bacteria, while the subsequent, more difficult degradation of the fluorinated moiety would require more specialized microbes. nih.gov The presence of consortia, where different microbial species carry out different steps of the degradation pathway, is also highly probable. ucr.edu